5-(4-Chlorophenyl)-5-oxopentanoic acid
CAS No.: 36978-49-1
Cat. No.: VC3792587
Molecular Formula: C11H10ClO3-
Molecular Weight: 225.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36978-49-1 |
---|---|
Molecular Formula | C11H10ClO3- |
Molecular Weight | 225.65 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-5-oxopentanoate |
Standard InChI | InChI=1S/C11H11ClO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)/p-1 |
Standard InChI Key | BVLILROMUFYKGH-UHFFFAOYSA-M |
SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)[O-])Cl |
Introduction
Overview of Key Findings
5-(4-Chlorophenyl)-5-oxopentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-chlorophenyl group and a ketone moiety at the fifth carbon. This compound has garnered attention in pharmaceutical and agrochemical research due to its structural versatility and potential biological activity. Recent advancements in asymmetric hydrogenation and acetal-based synthesis protocols, as demonstrated in patent literature, have improved its stereoselective production . The compound’s reactivity, particularly in nucleophilic substitutions and reductions, positions it as a valuable intermediate in drug discovery pipelines.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s systematic IUPAC name, 5-(4-chlorophenyl)-5-oxopentanoic acid, reflects its structure: a five-carbon chain with a carboxylic acid group at position 1, a ketone at position 5, and a 4-chlorophenyl substituent at the same carbon. The molecular formula is C₁₁H₁₁ClO₃, yielding a molecular weight of 226.65 g/mol.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 226.65 g/mol |
Melting Point | 128–132°C (predicted) |
Solubility | Slightly soluble in water; Highly soluble in DMSO, methanol |
logP (Partition Coefficient) | 2.3 (indicating moderate lipophilicity) |
The presence of both polar (carboxylic acid, ketone) and nonpolar (aromatic chlorophenyl) groups confers amphiphilic characteristics, influencing its solubility and reactivity .
Synthesis and Manufacturing
Asymmetric Hydrogenation Approach
A landmark method, described in patent AU2002222430B2, employs ruthenium-catalyzed asymmetric hydrogenation to achieve high stereoselectivity. Starting from a 1,3,5-tricarbonyl precursor, the ketone group is selectively reduced using a chiral diphosphine ligand (e.g., BINAP) and protic acids (e.g., HCl). This process yields the (R)-enantiomer with >95% enantiomeric excess (ee) :
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantage |
---|---|---|---|
Asymmetric Hydrogenation | 78 | 95 | High stereocontrol |
Acetal-Based Cyclization | 65 | N/A | Avoids costly chiral reagents |
Acetal-Mediated Cyclization
An alternative route involves reacting a diol ester intermediate with acetals (e.g., dimethyl acetal) under acidic conditions (p-toluenesulfonic acid in toluene), followed by base-mediated acylation. This method bypasses the need for chiral starting materials but offers lower yields .
Research Findings and Biological Activity
Enzyme Inhibition Studies
In vitro assays reveal moderate inhibitory activity against cyclooxygenase-2 (COX-2), with an IC₅₀ of 12.3 μM. The 4-chlorophenyl group enhances binding affinity to the enzyme’s hydrophobic pocket, while the carboxylic acid facilitates polar interactions .
Antifungal Applications
Preliminary studies indicate efficacy against Candida albicans (MIC = 64 μg/mL). The ketone moiety is critical for disrupting fungal cell membrane synthesis, as demonstrated by structure-activity relationship (SAR) models .
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